3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile
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Description
3-(7-bromo-3-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)benzonitrile is a useful research compound. Its molecular formula is C16H11BrN2O2 and its molecular weight is 343.18. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Heterocyclic Chemistry : The study of nitrogen heterocycles has explored reactions of phthalimidin-2-ylacetic acid derivatives leading to isoindolobenzazepines and related compounds. This research area delves into the synthesis of complex heterocyclic structures, which are significant in developing new materials and pharmaceuticals (Scartoni et al., 1979).
Organic Synthesis : Practical synthesis methods for creating orally active compounds, such as CCR5 antagonists, involve intermediates similar to the compound of interest. These synthesis strategies are crucial for advancing drug development and discovering new therapeutic agents (Ikemoto et al., 2005).
Pharmacological Research : Research into benzoxazepine derivatives for potential pharmacological applications, including kinase inhibitors and antipsychotic agents, highlights the importance of these compounds in medicinal chemistry. The development of scalable synthesis methods for benzoxazepine cores is critical for producing drugs more efficiently and cost-effectively (Naganathan et al., 2015).
Heterocyclic Derivatives Synthesis : The creation of phthalazinone derivatives and other heterocyclic compounds from key intermediates showcases the versatility of benzoxazepine-related compounds in synthesizing a wide range of chemical entities. These compounds have potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science (Mahmoud et al., 2012).
Properties
IUPAC Name |
3-(7-bromo-3-oxo-5H-1,4-benzoxazepin-4-yl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2/c17-13-4-5-15-12(7-13)9-19(16(20)10-21-15)14-3-1-2-11(6-14)8-18/h1-7H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLQRQZPIFKQBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OCC(=O)N1C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.